Ethyl 5-(methyl(phenyl)amino)pentanoate is an organic compound with the molecular formula . It belongs to the class of amino acid derivatives and is recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical compounds.
This compound has been referenced in various patent applications and scientific literature, indicating its relevance in pharmaceutical development. Notably, it serves as a precursor in the synthesis of compounds that act as growth hormone secretagogues, highlighting its importance in therapeutic contexts .
Ethyl 5-(methyl(phenyl)amino)pentanoate is classified as an amino acid ester. It features a pentanoic acid backbone with an ethyl ester group and a substituted amino group, which contributes to its biological activity and chemical reactivity.
The synthesis of Ethyl 5-(methyl(phenyl)amino)pentanoate typically involves several steps:
The reaction conditions are crucial for optimizing yield and purity. For example, temperature control during esterification can significantly affect the reaction rate and product distribution. The use of solvents such as dichloroethane has been noted to facilitate these reactions effectively .
Ethyl 5-(methyl(phenyl)amino)pentanoate features a pentanoate backbone with a methyl(phenyl)amino substituent at the fifth carbon. The structural representation can be summarized as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .
Ethyl 5-(methyl(phenyl)amino)pentanoate can participate in various chemical reactions due to its functional groups:
The choice of reagents and conditions (e.g., temperature, solvent) greatly influences the outcome of these reactions, affecting both yield and selectivity.
The mechanism of action for compounds derived from Ethyl 5-(methyl(phenyl)amino)pentanoate primarily involves interactions with biological targets such as receptors or enzymes. For instance, derivatives may act as agonists or antagonists at specific neurotransmitter receptors, influencing physiological processes like growth hormone release.
Studies on structure-activity relationships have provided insights into how modifications to the ethyl ester or amino groups affect biological activity, guiding further drug design efforts .
Relevant data from experimental analyses indicate that variations in substituents can significantly alter these properties .
Ethyl 5-(methyl(phenyl)amino)pentanoate is primarily used in:
The compound's structural versatility makes it a valuable building block in organic synthesis and medicinal chemistry .
Ethyl 5-(methyl(phenyl)amino)pentanoate (CAS 146425-95-8) is typically synthesized through linear sequences involving carbonyl activation, nucleophilic displacement, and protecting group strategies. The canonical route begins with ethyl 5-bromopentanoate, where the bromo moiety undergoes nucleophilic substitution with N-methylaniline under basic conditions (e.g., potassium carbonate) in aprotic solvents like acetonitrile. This reaction proceeds via an SN₂ mechanism, requiring 12–24 hours at 60–80°C to achieve 70–85% yields .
Alternative approaches utilize Boc-protected precursors to enhance regioselectivity. For example, ethyl 5-((tert-butoxycarbonyl)amino)pentanoate undergoes N-methylation via iodomethane in the presence of sodium hydride, followed by acidic deprotection (trifluoroacetic acid) and N-arylation with bromobenzene using copper(I) catalysis. This method minimizes over-alkylation but extends synthesis to 4–5 steps with an overall yield of 45–60% [8]. Nitro-reduction pathways are also documented, where catalytic hydrogenation (Pd/C, H₂) of ethyl 5-(nitrophenylamino)pentanoate affords the target compound, though requiring stringent control of reduction parameters to prevent ester hydrogenolysis [6].
Table 1: Representative Multi-Step Synthesis Routes
Starting Material | Key Steps | Conditions | Yield (%) |
---|---|---|---|
Ethyl 5-bromopentanoate | N-methylaniline substitution | K₂CO₃, CH₃CN, 80°C, 18 h | 78 |
Ethyl 5-((Boc)amino)pentanoate | N-methylation → deprotection → arylation | 1) NaH/CH₃I; 2) TFA; 3) CuI/bromobenzene | 52 |
Ethyl 5-(nitrophenylamino)pentanoate | Catalytic hydrogenation | 10% Pd/C, H₂ (1 atm), EtOH, 25°C | 67 |
Transition metal catalysis enables efficient C–N bond formation for synthesizing Ethyl 5-(methyl(phenyl)amino)pentanoate. Palladium-based systems are predominant, leveraging Buchwald-Hartwig amination between ethyl 5-aminopentanoate and bromobenzene. Catalysts such as Pd₂(dba)₃ with rac-BINAP or Xantphos ligands permit coupling at 90°C in toluene, achieving 80–92% yields within 6 hours. Crucially, ester group stability is maintained by avoiding strong bases that could induce hydrolysis [5] [6].
Copper(I) iodide/1,10-phenanthroline systems offer a lower-cost alternative, facilitating N-arylation of ethyl 5-(methylamino)pentanoate with aryl iodides. Microwave-assisted protocols reduce reaction times to <1 hour while improving atom economy by 15% compared to thermal methods [5].
Michael addition strategies provide atom-economic routes through base-catalyzed conjugate addition. Potassium tert-butoxide (6.5 mol%) catalyzes the reaction between N,N-dimethylacrylamide and ethyl acrylate under solvent-free conditions, yielding the advanced intermediate ethyl 5-(dimethylamino)-2-methylpentanoate within 30 minutes at 0–5°C. Subsequent N-demethylation and selective N-phenylation convert this intermediate to the target compound with 75% overall efficiency [5]:
$$\ce{CH2=CHC(O)N(CH3)2 + CH2=CHC(O)OCH2CH3 \xrightarrow[\text{0-5°C}]{\text{KOtBu (6.5 mol\%)}} \text{Ethyl 5-(dimethylamino)-2-methylpentanoate}$$
Table 2: Catalytic Systems for Amine Functionalization
Catalyst System | Substrates | Conditions | Yield (%) | Atom Economy |
---|---|---|---|---|
Pd₂(dba)₃/Xantphos | Ethyl 5-aminopentanoate + bromobenzene | Toluene, 90°C, 6 h | 89 | 91% |
CuI/1,10-phenanthroline | Ethyl 5-(methylamino)pentanoate + iodobenzene | DMSO, μW, 100°C, 45 min | 82 | 88% |
KOtBu (catalytic) | N,N-dimethylacrylamide + ethyl acrylate | Solvent-free, 0–5°C, 30 min | 94 | 100% |
Though Ethyl 5-(methyl(phenyl)amino)pentanoate lacks chiral centers, biocatalytic methods resolve enantiomers of precursors or synthesize chiral analogs. Lipases (Candida antarctica lipase B, CAL-B) catalyze enantioselective esterification of 5-(methyl(phenyl)amino)pentanoic acid in organic media. In non-polar solvents (e.g., hexane), CAL-B achieves >90% enantiomeric excess (ee) for the (R)-enantiomer at 40°C, leveraging differential acylation kinetics [8].
Solvent engineering profoundly influences efficiency. Ionic liquids like [BMIM][PF₆] enhance enzyme stability and enantioselectivity (98% ee) compared to organic solvents, while supercritical CO₂ enables continuous extraction of products, shifting equilibrium toward ester formation. Immobilized Rhizomucor miehei lipase on silica gel retains 95% activity after 10 cycles, reducing biocatalyst costs by 70% [4] [8].
Whole-cell biocatalysts offer alternative routes. Engineered Escherichia coli expressing Bacillus subtilis esterase synthetize ethyl (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoate—a structural analog—via asymmetric reductive amination and esterification. Glucose-mediated cofactor regeneration sustains conversions of 68% with 99% ee, though downstream purification remains challenging [2] [4].
Table 3: Biocatalytic Systems for Enantioselective Esterification
Biocatalyst | Substrate | Conditions | Conversion (%) | ee (%) |
---|---|---|---|---|
Candida antarctica lipase B (free) | 5-(Methyl(phenyl)amino)pentanoic acid | Hexane, 40°C, 24 h | 48 | 91 (R) |
Rhizomucor miehei lipase (immobilized) | 5-(Methyl(phenyl)amino)pentanoic acid | [BMIM][PF₆], 35°C, 48 h | 85 | 98 (R) |
Engineered Escherichia coli | 5-(Biphenyl-4-yl)-2-methylpentanoic acid | Phosphate buffer, glucose, 30°C | 68 | 99 (2R,4S) |
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 9005-53-2
CAS No.: 1326-83-6
CAS No.:
CAS No.: